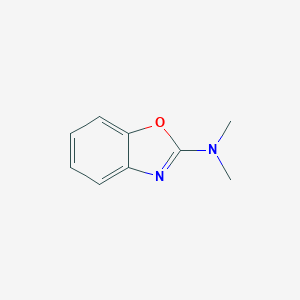

Benzoxazole, 2-(dimethylamino)-

Description

Significance of the Benzoxazole (B165842) Nucleus in Synthetic Organic Chemistry

The benzoxazole nucleus is a privileged scaffold in synthetic organic chemistry due to its presence in a wide array of biologically active compounds. jocpr.comnih.gov This aromatic heterocyclic system is relatively stable and offers multiple sites for functionalization, allowing chemists to create a diverse range of derivatives. wikipedia.org The planarity of the benzoxazole ring system facilitates interactions with biological macromolecules through π–π stacking and other non-covalent interactions. chemicalbook.com

The synthesis of the benzoxazole core can be achieved through various methods, most commonly involving the condensation of 2-aminophenols with reagents like carboxylic acids, aldehydes, or their derivatives. nih.govchemicalbook.com The versatility of these synthetic routes contributes to the widespread use of benzoxazoles as building blocks for more complex molecules. jocpr.comwikipedia.org

Overview of 2-Substituted Benzoxazole Derivatives

The functionalization of the benzoxazole ring, particularly at the 2-position, has been a major focus of research, leading to the development of a vast library of 2-substituted benzoxazole derivatives. nih.govnih.gov These modifications are often pursued to modulate the biological activity and physicochemical properties of the parent compound. chemistryjournal.net

The synthesis of 2-substituted benzoxazoles can be accomplished through several strategies, including the direct functionalization of the C-H bond at the C2 position or by using appropriately substituted precursors during the initial ring formation. nih.gov For instance, reacting 2-aminophenols with various tertiary amides in the presence of triflic anhydride (B1165640) is a versatile method for preparing a wide range of 2-substituted benzoxazoles. nih.gov

Table 1: Examples of 2-Substituted Benzoxazole Derivatives and their Synthesis

| Derivative | Substituent at C2 | Synthetic Precursors | Reference |

| 2-Methylbenzoxazole | Methyl | 2-Aminophenol (B121084) and a methyl-containing reagent | mdpi.com |

| 2-Phenylbenzoxazole | Phenyl | 2-Aminophenol and a phenyl-containing reagent | mdpi.com |

| 2-Benzylbenzoxazole | Benzyl | 2-Aminophenol and a benzyl-containing reagent | nih.gov |

Contextualization of 2-(dimethylamino)benzoxazole as an Aminobenzoxazole Scaffold

Within the broader class of 2-substituted benzoxazoles, 2-aminobenzoxazoles represent a particularly important subclass. acs.org The amino group at the 2-position can act as a key pharmacophore, enabling interactions with various biological targets. acs.orgiajesm.in Substituted 2-aminobenzoxazoles have been investigated for a wide range of therapeutic applications. google.com

"Benzoxazole, 2-(dimethylamino)-" is a specific example of an N-substituted 2-aminobenzoxazole (B146116). The presence of the dimethylamino group, a tertiary amine, imparts distinct electronic and steric properties compared to primary or secondary aminobenzoxazoles. The synthesis of such N-substituted aminobenzoxazoles can be challenging, often requiring specific synthetic methodologies to avoid side reactions. acs.orgnih.gov One approach involves the nucleophilic displacement of a suitable leaving group at the 2-position of the benzoxazole ring by dimethylamine (B145610). google.com Another strategy could involve the cyclization of a thiourea (B124793) precursor generated from a 2-aminophenol and a corresponding thioisocyanate. google.com

The development of efficient synthetic routes to 2-(dimethylamino)benzoxazole and its derivatives is crucial for exploring their potential applications in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13858-89-4 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N,N-dimethyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C9H10N2O/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 |

InChI Key |

VYLUUNJZSOFGRJ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC2=CC=CC=C2O1 |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2O1 |

Other CAS No. |

13858-89-4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino Benzoxazole and Analogues

Cyclization Approaches for the Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole core is a cornerstone of heterocyclic chemistry. These methods typically involve the condensation of an ortho-aminophenol with a reagent that provides the C2 carbon of the final ring system.

A prevalent method for forming 2-aminobenzoxazoles involves the reaction of o-aminophenols with reagents that can undergo cyclization. Historically, hazardous reagents like cyanogen (B1215507) bromide (BrCN) were common, but modern chemistry has shifted towards safer and more efficient alternatives. nih.govacs.orgresearchgate.net

To circumvent the high toxicity of reagents like cyanogen bromide, researchers have developed safer electrophilic cyanating agents. nih.govacs.org One such prominent reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.orgresearchgate.netscilit.comorganic-chemistry.orgnih.gov Kasthuri et al. first reported the use of NCTS with lithium hexamethyldisilazide (LiHMDS) for a facile synthesis of 2-aminobenzoxazole (B146116) derivatives. organic-chemistry.orgorganic-chemistry.org This protocol is noted for its operational simplicity, short reaction times, and high yields. organic-chemistry.orgorganic-chemistry.org

Further studies by Šlachtová et al. optimized this reaction using a Lewis acid, boron trifluoride etherate (BF₃·Et₂O), in 1,4-dioxane. nih.govacs.orgrsc.org This approach involves the activation of NCTS by the Lewis acid, which facilitates the nucleophilic attack by the amino group of the o-aminophenol, followed by intramolecular cyclization. nih.govacs.org The reaction is initiated by the coordination of the NCTS cyano group to the Lewis acid, enhancing its electrophilicity. nih.govacs.org This method is advantageous due to its simple procedure, the use of a non-toxic reagent, and a broad substrate scope, affording yields between 45–60%. nih.govacs.orgrsc.org

Table 1: Synthesis of 2-Aminobenzoxazoles using o-Aminophenol and NCTS with BF₃·Et₂O Catalyst This table is interactive. Click on the headers to sort.

| Starting o-Aminophenol | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminophenol (B121084) | 2-Aminobenzoxazole | 58 | nih.gov |

| 2-Amino-4-methylphenol | 5-Methyl-2-aminobenzoxazole | 60 | nih.gov |

| 2-Amino-4-chlorophenol | 5-Chloro-2-aminobenzoxazole | 52 | nih.gov |

| 2-Amino-4-nitrophenol | 5-Nitro-2-aminobenzoxazole | 45 | nih.gov |

| 2-Amino-5-methylphenol | 6-Methyl-2-aminobenzoxazole | 55 | nih.gov |

The condensation of o-aminophenols with carboxylic acids or their derivatives is a fundamental approach to 2-substituted benzoxazoles. nih.govnih.gov These reactions can be promoted by various catalysts and conditions. Propylphosphonic anhydride (B1165640) (T3P®) has been shown to efficiently mediate the synthesis of benzoxazoles from carboxylic acids. nih.gov

Tertiary amides, in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine (B1216828), serve as effective precursors for 2-substituted benzoxazoles. mdpi.com This method proceeds through a cascade reaction involving the activation of the amide, nucleophilic addition by the o-aminophenol, and subsequent intramolecular cyclization. mdpi.com For instance, reacting an N,N-dimethylamide under these conditions can directly lead to the formation of a 2-substituted benzoxazole. mdpi.com Similarly, eco-friendly approaches using imidazolium (B1220033) chloride as a promoter allow for the synthesis from o-aminophenols and N,N-dimethylformamide (DMF) derivatives. nih.gov

Aldehydes are also common partners for o-aminophenols, often requiring an oxidant to facilitate the cyclization of the intermediate Schiff base. rsc.orgnih.gov Catalytic systems like samarium triflate in water or fluorophosphoric acid in ethanol (B145695) have been employed for this transformation under mild conditions. organic-chemistry.orgrsc.org

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such strategies have been developed for benzoxazole synthesis.

A notable one-pot method involves the reaction of o-aminophenols with isothiocyanates to form a thiourea (B124793) intermediate, which then undergoes cyclodesulfurization without isolation. tandfonline.com Triflic acid has been reported as a powerful cyclodesulfurizing agent for this purpose. tandfonline.com Another approach uses triphenylbismuth (B1683265) dichloride to mediate the cyclodesulfurization of these in situ-generated thioureas. d-nb.info

Palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides provides a direct route to 2-aminobenzoxazoles in an air atmosphere. nih.govorganic-chemistry.orgacs.org This method is valued for its mild conditions and broad substrate tolerance. nih.govorganic-chemistry.org More complex, multicomponent reactions involving isocyanides, gem-diactivated olefins, and cyclic imines have also been developed to create fused pyrrole-benzoxazepine structures under solvent-free conditions. beilstein-journals.org

Table 2: Examples of One-Pot and Multicomponent Syntheses for Benzoxazole Analogues This table is interactive. Click on the headers to sort.

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| One-Pot Cyclodesulfurization | o-Aminophenol, Isothiocyanate, Triflic Acid | N-Substituted-2-aminobenzoxazoles | tandfonline.com |

| Palladium-Catalyzed Oxidation | o-Aminophenol, Isocyanide, Pd Catalyst, Air | 2-Aminobenzoxazoles | nih.govorganic-chemistry.org |

| One-Pot Aminocarbonylation | Aryl bromide, 2-Aminophenol, CO, Acid | 2-Aryl/Styryl-benzoxazoles | organic-chemistry.org |

| Isocyanide Multicomponent | Isocyanide, gem-Diactivated Olefin, Cyclic Imine | Pyrrole-fused Dibenzoxazepines | beilstein-journals.org |

Condensation of ortho-Aminophenols with Carbonyl or Cyanating Reagents

Functionalization and Derivatization Strategies

Instead of building the ring from scratch, an alternative strategy involves modifying a pre-existing benzoxazole or a related precursor to introduce the desired functional group.

Directly synthesizing 2-(dimethylamino)benzoxazole can be achieved through versatile, one-pot procedures. One such method involves the reaction of an o-aminophenol with an amine and a C1 source like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. acs.orggoogle.com By using dimethylamine (B145610) as the amine component, this reaction directly yields 2-(dimethylamino)benzoxazole under mild conditions. acs.orggoogle.com The reaction with 1,1-dichlorodiphenoxymethane is typically performed in toluene (B28343) with triethylamine (B128534) as a base at room temperature. acs.org

Another innovative and environmentally friendly method involves the ring-opening of a simple benzoxazole with a secondary amine, such as dimethylamine, followed by an iron-catalyzed oxidative cyclization to form the desired 2-aminobenzoxazole. rsc.org This process uses catalytic amounts of an iron salt and aqueous hydrogen peroxide as a green oxidant, achieving excellent yields. rsc.org

Furthermore, the reaction of o-aminophenols with tertiary amides, specifically N,N-dimethylamides, can be used. mdpi.com As described by Wen et al., using a reagent like N,N-dimethylbenzamide in the presence of triflic anhydride and 2-fluoropyridine provides a direct route to 2-substituted benzoxazoles. mdpi.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In the context of 2-(dimethylamino)benzoxazole, these reactions target the benzene portion of the molecule. The regiochemical outcome is governed by the directing effects of both the fused oxazole (B20620) ring and the 2-(dimethylamino) group. Activating groups stabilize the cationic intermediate formed during the substitution, influencing the position of the incoming electrophile. wikipedia.org

Research has shown that functional groups on the benzene ring are well-tolerated in various synthetic transformations. For instance, the presence of electron-withdrawing groups like nitro (-NO₂) or halogens (-Cl, -F) on the starting aminophenol does not impede subsequent cyclization to form the benzoxazole core. mdpi.com Similarly, benzoxazoles featuring electron-donating groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), as well as electron-withdrawing groups like chloro (-Cl) or fluoro (-F), are competent substrates in subsequent coupling reactions. nih.gov While direct studies on the nitration and halogenation of 2-(dimethylamino)benzoxazole itself are not detailed in the provided results, the tolerance of these functional groups on the aromatic ring during synthesis suggests that such derivatives are accessible starting from pre-functionalized phenols. For example, a nitro-substituted aminophenol can be used to produce the corresponding nitro-benzoxazole with a good yield. mdpi.com

Alkylation and Arylation Strategies

Alkylation and arylation provide crucial pathways for elaborating the 2-aminobenzoxazole core. These strategies can introduce alkyl or aryl moieties at various positions, most notably on the exocyclic nitrogen or directly onto the heterocyclic ring.

Direct N-alkylation of 2-aminobenzothiazoles, a related heterocycle, has been achieved using benzylic alcohols as alkylating agents, suggesting a potential route for N-alkylating 2-aminobenzoxazoles. rsc.org More directly relevant, copper-catalyzed methods have been developed for the direct C-H alkylation of the benzoxazole ring itself. organic-chemistry.orgacs.orgnih.gov

A notable arylation strategy is the palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides. nih.gov This deprotonative cross-coupling process (DCCP) efficiently introduces a variety of aryl and heteroaryl groups at the C2 position. A catalyst system based on Pd(OAc)₂ and the ligand NiXantphos has proven effective for this transformation at room temperature. nih.gov This method is tolerant of a wide range of functional groups on the aryl bromide, including electron-donating (methoxy, N,N-dimethylamino) and electron-withdrawing (chloro, fluoro, cyano) substituents, providing the desired 2-arylbenzoxazoles in good to excellent yields. nih.gov

Below is a table summarizing the scope of aryl bromides used in the direct C-H arylation of benzoxazole.

| Aryl Bromide Substituent | Yield (%) | Reference |

| 4-tert-butyl | 98 | nih.gov |

| None (Bromobenzene) | 92 | nih.gov |

| 4-methoxy | 88 | nih.gov |

| 4-N,N-dimethylamino | 86 | nih.gov |

| 4-chloro | 99 | nih.gov |

| 4-fluoro | 81 | nih.gov |

| 4-cyano | 94 | nih.gov |

| 3-methyl | 85 | nih.gov |

| 1-naphthyl | 84 | nih.gov |

| Table based on data for the Pd(OAc)₂/NiXantphos catalyzed direct 2-arylation of benzoxazole. nih.gov |

Metal-Catalyzed Synthetic Routes

Metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazoles are no exception. Catalysts based on copper, palladium, and iron provide efficient and selective routes to these important molecules.

Copper-Catalyzed Cyclizations and Alkylations

Copper catalysts are versatile and have been employed for both the construction of the benzoxazole ring and its subsequent functionalization. Copper-catalyzed methods are often advantageous due to the lower cost and toxicity of copper compared to other transition metals. nih.gov

One approach involves the copper-catalyzed intramolecular O-arylation of N-(2-iodoaryl)amides, which provides a simple and efficient route to 2-substituted benzoxazoles. researchgate.net Another strategy is the condensation of 2-aminobenzenethiols with nitriles, catalyzed by Cu(OAc)₂, to form 2-substituted benzothiazoles, a reaction type that highlights copper's ability to facilitate C-N bond formation in related azole syntheses. organic-chemistry.org Copper has also been used to catalyze the hydroamination of alkynones with 2-aminophenols, which proceeds through an intramolecular cyclization to yield functionalized benzoxazole derivatives. rsc.org

In terms of functionalization, a copper(I)-catalyzed direct alkylation of benzoxazoles using nonactivated secondary alkyl halides has been developed. organic-chemistry.orgacs.orgnih.govscilit.com This reaction, which is promoted by bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE), represents a significant advance as it utilizes challenging electrophiles. organic-chemistry.orgnih.gov The optimal catalyst was identified as a novel copper(I) complex. acs.org The mechanism is believed to involve a radical process. organic-chemistry.org

| Reaction Type | Catalyst System | Key Features | References |

| Intramolecular O-Arylation | CuI / DMEDA | Synthesizes 2-arylbenzoxazoles from 1-bromo-2-iodobenzene (B155775) and aldoximes. | researchgate.net |

| Condensation with Nitriles | Cu(OAc)₂ / Et₃N | Forms 2-substituted benzothiazoles, applicable to benzoxazoles. | organic-chemistry.org |

| Direct C-H Alkylation | Copper(I) complex / BDMAEE | Allows direct alkylation with nonactivated secondary alkyl halides. | organic-chemistry.orgacs.orgnih.govfigshare.com |

| Hydroamination/Cyclization | Copper catalyst | Reacts 2-aminophenols with alkynones to form benzoxazoles. | rsc.org |

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecular architectures. nih.gov The Suzuki and Heck reactions are prominent examples that have been applied to the synthesis of substituted benzoxazoles. masterorganicchemistry.comwikipedia.orgyoutube.com

The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This method has been used for the synthesis of 1,2-diaryl substituted heterocyclic frameworks, although reactions involving sterically hindered substrates can be challenging. nih.gov The versatility of the Suzuki reaction allows for the coupling of aryl fluorosulfonates with aryl and heteroaryl boronic acids using a Pd(OAc)₂/PPh₃ system. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. masterorganicchemistry.com This reaction creates a new C-C bond between the aryl halide and the alkene. masterorganicchemistry.com Palladium complexes have been shown to be effective catalysts for Heck-type coupling reactions of various aryl halides with styrenes or ethyl acrylate. researchgate.net

Direct C-H arylation of benzoxazoles, a related palladium-catalyzed process, can be achieved using arylsulfonyl hydrazides as the aryl source. A simple catalyst system of [Pd(OAc)₂] and PPh₃ promotes this reaction smoothly. polyu.edu.hk This method is notable for its tolerance of halogen substituents, which provides a useful alternative to traditional cross-coupling reactions that use aryl halides. polyu.edu.hk

| Reaction | Coupling Partners | Catalyst System (Example) | Key Feature | References |

| Suzuki | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Base | Forms biaryl compounds. | nih.govwikipedia.org |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂, Base | Forms aryl-substituted alkenes. | masterorganicchemistry.comresearchgate.net |

| Direct Arylation | Benzoxazole + Aryl Bromide | Pd(OAc)₂ / NiXantphos | C-H activation at C2 position. | nih.gov |

| Direct Arylation | Benzoxazole + Arylsulfonyl Hydrazide | Pd(OAc)₂ / PPh₃ | Uses hydrazides as aryl source. | polyu.edu.hk |

Iron-Catalyzed Hydrogen Transfer Strategies

The use of iron catalysts is highly desirable due to iron's low cost, low toxicity, and environmental friendliness. nih.gov Iron-catalyzed hydrogen transfer reactions provide an elegant and efficient method for synthesizing benzazoles. acs.orgacs.org

This strategy has been successfully applied to the redox condensation of o-nitrophenols with benzylic alcohols. acs.org In this cascade process, the iron catalyst facilitates alcohol oxidation, nitro group reduction, condensation, and subsequent dehydrogenation without the need for an external oxidant or reducing agent. acs.org The alcohol serves as both the coupling partner and the hydrogen source. acs.org A variety of functional groups, including methyl, methoxy, fluoro, chloro, and bromo, are well-tolerated under the optimized reaction conditions. acs.org

A plausible mechanism involves the iron-catalyzed oxidation of the benzylic alcohol to an aldehyde, which reduces the o-nitrophenol to an o-aminophenol. acs.org These two intermediates then condense to form a dihydrobenzoxazole, which undergoes a second hydrogen transfer (oxidation) to yield the final 2-arylbenzoxazole product. acs.org This approach has been extended to the synthesis of benzothiazoles and benzimidazoles as well. acs.orgfao.org

Mechanistic Investigations in Synthesis (e.g., Smiles Rearrangement)

Understanding reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr), has emerged as a powerful tool in the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.org

This rearrangement enables the functionalization of heteroaromatic rings by breaking a C-X (e.g., C-S) bond and forming a new C-N bond under economical, often metal-free conditions. nih.govacs.org A synthetic approach utilizing this rearrangement starts with benzoxazole-2-thiol. nih.govacs.orgresearchgate.netnih.gov The thiol is activated, for example, with chloroacetyl chloride, and then reacted with an amine. nih.gov

The proposed mechanism involves the initial S-alkylation of the benzoxazole-2-thiol. nih.govacs.org This is followed by the key Smiles rearrangement step, where the nitrogen of the amine nucleophilically attacks the C2 carbon of the benzoxazole ring. nih.govacs.org This forms a spirocyclic intermediate. nih.govacs.org Subsequent rearomatization and hydrolysis afford the final N-substituted 2-aminobenzoxazole product. nih.govacs.org This methodology is notable for its wide amine scope, short reaction times, and avoidance of metal catalysts. nih.govacs.org

Domino and Cascade Transformations for Benzoxazole Derivatives

Domino and cascade reactions represent highly efficient and atom-economical strategies for the synthesis of complex molecules like benzoxazoles from simple starting materials in a single operation. These processes, where subsequent reactions occur in a self-perpetuating sequence without the need for isolating intermediates, have garnered significant attention in synthetic organic chemistry. researchgate.netnih.gov The application of these methodologies to the synthesis of benzoxazole derivatives, including analogues of 2-(dimethylamino)benzoxazole, offers advantages such as reduced reaction times, lower costs, and environmental friendliness. researchgate.net

A notable example of a domino reaction is the iron-catalyzed C-N/C-O cross-coupling for the synthesis of 2-arylbenzoxazoles. nih.gov This eco-friendly and efficient method addresses some of the typical challenges encountered with palladium and copper catalysts, such as limited substrate scope and long reaction times. nih.gov The proposed mechanism involves the initial transmetalation of a benzamide (B126) with an Fe₂O₃Lₙ species in the presence of a base like K₂CO₃ to form an iron(III) intermediate. nih.gov

Another innovative approach involves the cascade transformation of the benzoquinone core of ansamycins into benzoxazole derivatives. acs.org This metal-free cascade reaction proceeds under relatively mild conditions and is initiated by an addition/elimination sequence followed by heterocyclization. acs.org The rate of this transformation is influenced by the nature of para-substituents on the benzylamine (B48309) reactant and the strength of the base used. acs.org A key step in this process is the tautomerization of an intermediate, which enables the formation of a conjugated diaryl system and the subsequent reduction of the quinone. acs.org

Furthermore, an annulation-induced cascade transformation of 5-iodo-1,2,3-triazoles has been developed to synthesize 2-(1-aminoalkyl)benzoxazoles. acs.org This strategy is predicated on the base-mediated cyclization of (5-iodo-1,2,3-triazolyl)phenols, which generates diazoimines in situ through electrocyclic ring opening. Subsequent copper-catalyzed amination of the resulting diazoalkane intermediates leads to the formation of the functionalized benzoxazole products. acs.org

One-pot syntheses, which are often mechanistically classified as domino or cascade reactions, are also prevalent for constructing the benzoxazole scaffold. These methods include the condensation of 2-aminophenols with various carbonyl compounds such as carboxylic acids or aldehydes under different catalytic conditions. beilstein-journals.orgnih.govrsc.org For instance, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides. researchgate.net Similarly, triphenylbismuth dichloride has been used to promote the desulfurization of thioamides in their reaction with 2-aminophenols to yield 2-aryl- and 2-alkylbenzoxazoles. beilstein-journals.orgnih.gov

The Smiles rearrangement has also been incorporated into a one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, to produce N-substituted 2-aminobenzoxazoles efficiently. acs.orgnih.govnih.gov This protocol is valued for its operational simplicity and the use of non-toxic and readily available starting materials. acs.orgnih.gov

The following tables summarize the research findings for these domino and cascade transformations leading to benzoxazole derivatives.

Table 1: Iron-Catalyzed Domino C-N/C-O Cross-Coupling for 2-Arylbenzoxazoles nih.gov

| Entry | Benzamide | o-Dihalo Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Benzamide | 1-Bromo-2-iodobenzene | Fe₂O₃ / DMEDA | K₂CO₃ | Toluene | 110 | 48 | 85 |

| 2 | 4-Methylbenzamide | 1-Bromo-2-iodobenzene | Fe₂O₃ / DMEDA | K₂CO₃ | Toluene | 110 | 48 | 82 |

| 3 | 4-Methoxybenzamide | 1-Bromo-2-iodobenzene | Fe₂O₃ / DMEDA | K₂CO₃ | Toluene | 110 | 48 | 78 |

| 4 | 4-Chlorobenzamide | 1-Bromo-2-iodobenzene | Fe₂O₃ / DMEDA | K₂CO₃ | Toluene | 110 | 48 | 75 |

Table 2: Cascade Transformation of Geldanamycin (GDM) Benzoquinone Core acs.org

| Entry | Reactant with GDM | Base | Solvent | Product | Transformation |

|---|---|---|---|---|---|

| 1 | 4-Cyanobenzylamine | TEA | Not specified | Benzoxazole derivative 8a | Domino addition/elimination followed by heterocyclization |

| 2 | 4-Nitrobenzylamine | TEA | Not specified | Benzoxazole derivative 9a | Domino addition/elimination followed by heterocyclization |

Table 3: One-Pot Synthesis of 2-Substituted Benzoxazoles via Desulfurization beilstein-journals.orgnih.gov

| Entry | 2-Aminophenol | Thioamide | Promoter | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Aminophenol | N-Phenylbenzothioamide | Triphenylbismuth dichloride | 1,2-DCE | 60 | 99 |

| 2 | 2-Aminophenol | 4-Methylbenzothioamide | Triphenylbismuth dichloride | 1,2-DCE | 60 | 92 |

| 3 | 2-Aminophenol | 4-Chlorobenzothioamide | Triphenylbismuth dichloride | 1,2-DCE | 60 | 85 |

| 4 | 2-Aminophenol | Thiophene-2-carbothioamide | Triphenylbismuth dichloride | 1,2-DCE | 60 | 96 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Dimethylamino Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within a molecular framework. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural map of 2-(dimethylamino)benzoxazole can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(dimethylamino)benzoxazole, distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring system and the methyl protons of the dimethylamino group are observed.

The aromatic region of the spectrum typically displays a complex pattern of multiplets due to the coupling between adjacent protons on the benzene (B151609) ring. These signals for the benzoxazole core generally appear between δ 7.0 and 8.0 ppm. The protons of the dimethylamino group, being in a different chemical environment, resonate as a sharp singlet further upfield.

Table 1: ¹H NMR Spectral Data for 2-(dimethylamino)benzoxazole Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-(2-fluorophenyl)benzoxazole | (CD₃)₂CO | 8.19-8.17 (m, 2H), 7.72 (d, J = 2.0 Hz, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.38 (dd, J = 8.5, 2.0 Hz, 1H), 7.16-7.14 (m, 2H), 3.92 (s, 3H) rsc.org |

| 5-methyl-2-phenylbenzoxazole | (CD₃)₂CO | Not specified |

| 2-(4-dimethylamino)benzoyl-benzoxazole difluoroborane (B8323493) | CDCl₃ | 6.37–6.81 (s, H10) mdpi.com |

This table presents data for related benzoxazole structures to provide a comparative context for the expected chemical shifts in 2-(dimethylamino)benzoxazole.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of 2-(dimethylamino)benzoxazole will show distinct signals for each unique carbon atom. The carbon atom (C2) attached to both the oxygen and nitrogen of the oxazole (B20620) ring and the dimethylamino group is significantly deshielded and appears at a characteristic downfield shift. mdpi.com The carbons of the fused benzene ring typically resonate in the range of δ 110-150 ppm. mdpi.com The methyl carbons of the dimethylamino group will appear at a much higher field.

The heteroatom (oxygen) in the benzoxazole ring exerts an inductive effect, leading to a deshielding of the C2, C3a, and C7a carbons. mdpi.com Conversely, the lone pair of electrons on the oxygen atom can cause a shielding effect on the C7 carbon through delocalization. mdpi.com

Table 2: ¹³C NMR Spectral Data for Benzoxazole and Related Compounds

| Compound | Solvent | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|---|

| Benzoxazole | Not specified | C2 | 152.8 |

| C3a | 142.1 | ||

| C7a | 150.7 | ||

| C4 | 121.7 | ||

| C5 | 124.5 | ||

| C6 | 124.5 | ||

| C7 | 110.4 | ||

| 2-alkyl-benzimidazoles | Not specified | C2 | Shifted 10-15 ppm higher than in benzimidazole (B57391) mdpi.com |

| 2-MeBI | CDCl₃ | - | Shows four sharp signals for the benzimidazole moiety mdpi.com |

| 2-MeBI | DMSO-d₆ | - | Shows seven signals for a non-symmetric ring mdpi.com |

This table provides reference ¹³C NMR data for the parent benzoxazole and related structures to aid in the interpretation of the spectrum for 2-(dimethylamino)benzoxazole.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F, ¹¹B NMR for relevant derivatives)

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei can provide further structural insights, particularly for derivatives of 2-(dimethylamino)benzoxazole.

For instance, in fluorinated derivatives, ¹⁹F NMR would be employed to confirm the position and environment of fluorine atoms. Similarly, for boron-containing complexes, such as difluoroborane derivatives, ¹¹B NMR provides characteristic signals confirming the presence of the boron atom. mdpi.com In such a complex, a triplet signal for the boron atom might be observed between δ 1.79–1.85 ppm. mdpi.com The fluorine atoms in these derivatives would show a quartet in the ¹⁹F NMR spectrum around δ -134.14 to -135.59 ppm. mdpi.com

¹⁵N NMR spectroscopy could be used to directly probe the nitrogen atoms in the benzoxazole ring and the dimethylamino group. For related 2-phenacylbenzoxazole difluoroboranes, the N3 atom resonates in the range of δ -212.43 to -215.72 ppm in the ¹⁵N NMR spectra. mdpi.com

Vibrational Spectroscopy for Molecular Conformation and Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule, offering insights into its conformation and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(dimethylamino)benzoxazole displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the oxazole ring will have a strong absorption band in the region of 1688–1654 cm⁻¹. nih.gov

C=C stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region. nih.gov

C-O stretching: The C-O-C stretching of the oxazole ring will produce a strong band, typically in the 1250-1050 cm⁻¹ range.

C-N stretching: The stretching of the C-N bond of the dimethylamino group will also be present.

In related benzoxazole derivatives, the absence of O-H and C=O vibrations can be confirmed by the lack of bands around 3380 cm⁻¹ and 1660 cm⁻¹, respectively, unless these functional groups are part of a substituent. mdpi.com For instance, a strong band around 3380 cm⁻¹ in the FT-IR spectrum of 2-(4-dimethylamino)benzoylbenzoxazole was assigned to O-H stretching. mdpi.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational activity differ. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2-(dimethylamino)benzoxazole would be expected to show strong bands for the aromatic ring vibrations and the C=N bond.

Computational studies on related molecules like 2-mercaptobenzoxazole (B50546) have shown that theoretical calculations of vibrational frequencies are in good agreement with experimental FT-IR and FT-Raman spectra, aiding in the detailed assignment of vibrational modes. nih.gov The use of Raman spectroscopy has also proven valuable in the characterization of organometallic complexes involving benzimidazole rings, a system structurally related to benzoxazole. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of 2-(dimethylamino)benzoxazole are dictated by the conjugated system formed by the benzoxazole ring and the electron-donating dimethylamino group. UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within the molecule.

The UV-Vis absorption spectrum of 2-(dimethylamino)benzoxazole and related derivatives typically displays intense, broad absorption bands in the ultraviolet region. nih.gov These bands are primarily attributed to π → π* electronic transitions within the aromatic system. nih.govresearchgate.net The presence of the electron-donating dimethylamino group at the 2-position significantly influences the chromophoric behavior, often leading to intramolecular charge transfer (CT) character in the electronic transitions. researchgate.net This CT transition occurs from the electron-rich dimethylamino group (donor) to the electron-accepting benzoxazole moiety (acceptor).

In similar donor-acceptor benzoxazole systems, two main absorption bands are often observed. researchgate.net A higher-energy band is associated with the localized π-π* transition of the aromatic system, while a lower-energy band corresponds to the intramolecular charge-transfer (CT) transition. researchgate.net The position and intensity of these absorption bands can be tuned by modifying substituents on the benzoxazole core, with electron-releasing groups like dimethylamine (B145610) causing a bathochromic (red) shift to longer wavelengths. nih.gov

Table 1: Typical Electronic Transitions in Substituted Benzoxazoles

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| π → π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. nih.gov | 270-310 nm researchgate.net |

| n → π * | Excitation of an electron from a non-bonding orbital (e.g., on nitrogen or oxygen) to a π* antibonding orbital. This transition is often weaker and may be obscured by stronger π → π* bands. nih.gov | >300 nm |

| Charge Transfer (CT) | Electron excitation from the highest occupied molecular orbital (HOMO), often localized on the donor group (dimethylamino), to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor (benzoxazole). researchgate.net | 380-470 nm researchgate.net |

Note: The exact wavelengths can vary significantly based on substitution and solvent environment.

The electronic absorption spectrum of 2-(dimethylamino)benzoxazole is sensitive to the polarity of its environment, a phenomenon known as solvatochromism. nih.gov The choice of solvent can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption peaks. tutorchase.com Generally, polar solvents can cause a bathochromic shift (red shift, to longer wavelengths) for π → π* transitions. tutorchase.comrsustnjogat.org

This shift occurs because the excited state of a molecule with significant charge-transfer character is typically more polar than its ground state. youtube.com A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. youtube.com In contrast, for n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift (blue shift, to shorter wavelengths). youtube.com This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, increasing the energy required for the transition. tutorchase.com

The Stokes shift, which is the difference in energy between the absorption and emission maxima, also tends to increase with solvent polarity for many benzoxazole derivatives. nih.gov This indicates a more substantial reorganization of the solvent shell around the molecule in the excited state.

Table 2: Effect of Solvent Polarity on Absorption Maxima (λmax) for a Representative Benzoxazole Derivative

| Solvent | Polarity/Type | Effect on λmax (π → π* / CT) |

|---|---|---|

| Hexane (B92381) | Non-polar | Baseline absorption |

| Chloroform | Polar aprotic | Bathochromic shift relative to hexane biointerfaceresearch.com |

| Acetonitrile | Polar aprotic | Further bathochromic shift rsustnjogat.org |

| Ethanol (B145695) | Polar protic | Significant bathochromic shift due to polarity and potential for hydrogen bonding. rsustnjogat.org |

| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic | Often produces the largest bathochromic shift. nih.gov |

This table illustrates a general trend. Specific λmax values are highly dependent on the exact molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of 2-(dimethylamino)benzoxazole, providing its precise mass and, consequently, its elemental formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula from the measured exact mass. For instance, the related compound N,N-diethyl-1,3-benzoxazol-2-amine has a calculated exact mass of 190.110613074 Da. nih.gov

In addition to determining the molecular weight, HRMS provides information about the molecule's fragmentation pattern. Under electron ionization (EI), the molecule will break apart in a predictable manner, yielding fragment ions that are characteristic of its structure. For 2-(dimethylamino)benzoxazole, the fragmentation would likely involve:

Loss of a methyl group from the dimethylamino moiety.

Cleavage of the entire dimethylamino group.

Fragmentation of the benzoxazole ring system itself, a common pathway for this class of heterocyclic compounds. nist.gov

Analysis of these fragmentation patterns allows for confirmation of the connectivity of the atoms within the molecule, complementing the data obtained from other spectroscopic techniques like NMR.

Photophysical Properties (e.g., Fluorescence Emission Spectra)

Many benzoxazole derivatives are known to be fluorescent, and the introduction of a dimethylamino group can enhance these properties. nih.gov The photophysical behavior, particularly fluorescence, is intimately linked to the nature of the lowest excited state.

Following absorption of a photon and excitation to a higher electronic state, the molecule relaxes to the lowest excited singlet state (S₁). From here, it can return to the ground state (S₀) via radiative decay, emitting a photon in the process (fluorescence). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. cuni.cz

The fluorescence emission spectra of donor-acceptor benzoxazoles are often highly sensitive to the solvent environment. nih.gov In many cases, these compounds exhibit dual fluorescence, which may arise from different excited states, such as a locally excited (LE) state and a charge-transfer (CT) state, or from different molecular conformations. researchgate.net The emission characteristics, including the quantum yield (the efficiency of the fluorescence process) and the emission wavelength, can be dramatically influenced by the polarity of the solvent. nih.govsemanticscholar.org For example, in some systems, a higher solvent polarity can lead to an increase in the Stokes shift and a decrease in the fluorescence quantum yield due to the stabilization of non-radiative decay pathways. cuni.cz The fluorescence quantum yields of dimethylamino-substituted derivatives have been shown to be significantly larger than their unsubstituted counterparts. nih.gov

Table 3: Key Photophysical Parameters for Fluorescent Benzoxazoles

| Parameter | Symbol | Description | Influencing Factors |

|---|---|---|---|

| Absorption Maximum | λabs | Wavelength of maximum light absorption. | Molecular structure, solvent polarity. scielo.br |

| Emission Maximum | λem | Wavelength of maximum fluorescence emission. | Molecular structure, solvent polarity, temperature. nih.gov |

| Stokes Shift | Δν or Δλ | The difference in energy or wavelength between the absorption and emission maxima. nih.gov | Solvent polarity, molecular rigidity. cuni.cz |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed; a measure of emission efficiency. jlu.edu.cn | Molecular structure, solvent, temperature, presence of quenchers. nih.gov |

| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state. nih.gov | Molecular environment, non-radiative decay rates. |

Computational Chemistry and Theoretical Investigations of 2 Dimethylamino Benzoxazole

Density Functional Theory (DFT) Studies for Ground State Molecular Properties

DFT calculations are a cornerstone for understanding the ground-state properties of molecules like 2-(dimethylamino)benzoxazole. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of various molecular attributes.

Geometry Optimization and Conformational Landscapes

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For benzoxazole (B165842) derivatives, the benzoxazole ring is generally planar. nih.gov The planarity of this core structure is a common feature among related compounds. nih.gov

The conformational landscape of 2-(dimethylamino)benzoxazole is influenced by the rotation of the dimethylamino group relative to the benzoxazole ring. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers. The planarity or near-planarity of the entire molecule, including the substituent, can impact its electronic properties and intermolecular interactions.

Electronic Structure Descriptors: HOMO-LUMO Energy Levels and Gaps

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule. nih.govsemanticscholar.org A smaller energy gap generally implies higher reactivity and lower stability. semanticscholar.org For 2-(dimethylamino)benzoxazole, the electron-donating dimethylamino group is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzoxazole. scirp.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attacks. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas of positive potential (usually colored blue) are electron-deficient and represent potential sites for nucleophilic attack. nih.govresearchgate.net For 2-(dimethylamino)benzoxazole, the nitrogen atoms of the dimethylamino group and the oxazole (B20620) ring are expected to be regions of high electron density, while the hydrogen atoms and parts of the benzene (B151609) ring may exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.netwisc.edu It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density, which all contribute to the stability of the molecule. researchgate.netmdpi.com

NBO analysis can quantify the stabilization energy associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. mdpi.com In 2-(dimethylamino)benzoxazole, significant delocalization is expected from the lone pair of the nitrogen atom in the dimethylamino group into the π-system of the benzoxazole ring, which can be quantified by NBO analysis.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (I - A)/2, where I is the ionization potential and A is the electron affinity. researchgate.net

Chemical Softness (S): The reciprocal of global hardness (S = 1/2η), indicating the molecule's polarizability. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I + A)/2. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ²/2η, where μ is the electronic chemical potential (μ ≈ -(I+A)/2). researchgate.net

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attacks). rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.govnih.gov It is widely used to predict and interpret UV-Vis absorption spectra and to investigate photochemical processes. rsc.orgrsc.org

For 2-(dimethylamino)benzoxazole, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π→π* transitions, which are common in aromatic systems. The calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum. nih.gov Furthermore, TD-DFT can be employed to study the potential energy surfaces of excited states, providing insights into processes like fluorescence and intramolecular charge transfer (ICT) that may occur upon photoexcitation. nih.gov

Prediction and Analysis of UV-Vis Absorption and Emission Spectra

Theoretical calculations are instrumental in predicting and interpreting the ultraviolet-visible (UV-Vis) absorption and emission spectra of benzoxazole derivatives. These methods can elucidate the nature of electronic transitions and the factors influencing them.

For instance, studies on related 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives show that computational methods can accurately simulate electronic absorption spectra. researchgate.netscite.ai Semi-empirical methods like AM1 and MNDO-PM3 for geometry optimization, combined with INDO/S-CI for spectroscopic calculations, have yielded maximum absorption wavelengths that align well with experimental data. researchgate.net Chemical substitutions on the benzoxazole skeleton are known to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum, a phenomenon that can be explained by analyzing the calculated frontier molecular orbitals (HOMO and LUMO) and the charge redistribution upon electronic excitation. researchgate.net

In a study on different 2-(2'-hydroxyphenyl)benzoxazole derivatives, TD-DFT calculations were used to investigate the effect of various substituents on their photophysical properties. nih.gov The calculated absorption and fluorescence spectra revealed that introducing electron-donating groups, such as -NH2, could lead to significant Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. nih.gov For example, the PVHBO-NH2 derivative was calculated to have large Stokes shifts of 158 nm (enol form) and 219 nm (keto form), indicating substantial structural rearrangement in the excited state. nih.gov These computational findings are crucial for designing novel luminescent materials with tailored optical properties. nih.gov

The table below summarizes representative data from computational studies on the UV-Vis spectra of related benzoxazole derivatives, illustrating the impact of substitution on absorption maxima.

| Compound/Derivative | Computational Method | Calculated λmax (nm) | Key Finding |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) Derivatives | INDO/S-CI//PM3 | Varies with substitution | Chemical substitution generally leads to a red-shift in the absorption spectrum. researchgate.net |

| 5'-(para-R-Phenylene) vinyl-2-(2'-hydroxyphenyl) benzoxazole (PVHBO) | TD-DFT | Varies with substituent | Electron-donating groups increase the Stokes shift, enhancing fluorescence properties. nih.gov |

| PVHBO-NH2 (Keto form) | TD-DFT | N/A (Emission) | Calculated Stokes shift of 219 nm. nih.gov |

| PVHBO-NH2 (Enol form) | TD-DFT | N/A (Emission) | Calculated Stokes shift of 158 nm. nih.gov |

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Processes in Related Benzoxazoles

Excited-State Intramolecular Proton Transfer (ESIPT) is a critical photochemical process in many benzoxazole derivatives, particularly those with a hydroxyl group positioned to form an intramolecular hydrogen bond, such as in 2-(2'-hydroxyphenyl)benzoxazole (HBO). nih.govacs.org This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a keto-tautomer from the initial enol form. This tautomerization is responsible for the characteristic large Stokes shift observed in these compounds. nih.govacs.org

Computational studies, including DFT and TD-DFT, are essential for understanding the mechanics of ESIPT. nih.gov These methods allow for the construction of potential energy curves for both the ground state (S0) and the first excited state (S1), which helps in determining the energy barriers for the forward (enol* to keto*) and reverse proton transfer processes. nih.gov

In studies of HBO derivatives, upon photoexcitation, the molecule transitions from its stable syn-enol form to an excited syn-enol* state. nih.gov From there, it undergoes an ultrafast ESIPT to form the syn-keto* tautomer. nih.gov Theoretical calculations help to elucidate the geometric changes and the strengths of the intramolecular hydrogen bonds in both the ground and excited states, often corroborated by simulated infrared (IR) spectra. nih.gov For example, analysis of potential energy curves and transition state structures can precisely quantify the energy barriers involved in the proton transfer. nih.gov The solvent environment can also play a significant role; for instance, in aqueous solutions, the syn-keto* form of HBO can be solvated by water, which inhibits subsequent isomerization processes that might occur in other solvents like acetonitrile. nih.govacs.org

The investigation of different substituents on the benzoxazole core has shown that both electron-donating and electron-withdrawing groups can influence the ESIPT process and the resulting photophysical properties. nih.gov This theoretical understanding provides a basis for designing molecules with specific fluorescence characteristics for applications such as molecular probes and sensors. nih.gov

Simulation of Spectroscopic Data (Vibrational, NMR)

Computational methods are widely used to simulate and predict spectroscopic data, such as vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra, providing a powerful tool for structural elucidation and characterization.

Vibrational Spectroscopy: Density Functional Theory (DFT) calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the vibrational frequencies of benzoxazole derivatives. mdpi.com The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. mdpi.comcyberleninka.ru Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. mdpi.com For instance, in a study of a related benzimidazole (B57391) derivative, C-H stretching vibrations were calculated and found to be in good agreement with the experimental FT-IR spectrum. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C NMR. The calculated shifts are referenced against a standard, typically Tetramethylsilane (TMS), to allow for direct comparison with experimental data. mdpi.comnih.gov Studies have shown a strong linear correlation between the experimental and theoretical chemical shifts for various benzoxazole and benzimidazole derivatives. mdpi.comnih.gov This allows for the confident assignment of signals in the experimental NMR spectra. For example, in the ¹H NMR spectrum of one benzoxazole-oxadiazole derivative, distinct signals for the benzoxazole protons were observed and could be precisely assigned with the aid of computational predictions. nih.gov

The table below shows a representative comparison of experimental and theoretical chemical shifts for a related benzimidazole compound, highlighting the accuracy of the computational approach. mdpi.com

| Proton | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) |

| Carboxylic acid | 8.25 | 8.57 |

| Aromatic -CH | 7.86 - 7.12 | 8.30 - 7.53 |

| Methylene | 7.88 | 8.35 |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. Based on the electron density and its derivatives, NCI analysis generates 3D isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion. These interactions are crucial for understanding molecular conformation, crystal packing, and supramolecular assembly. mdpi.comresearchgate.net

The analysis typically involves plotting the reduced density gradient (RDG) against the sign of the second eigenvalue of the electron density Hessian (sign(λ₂)ρ). researchgate.net This generates scatter plots where different types of interactions appear as distinct spikes:

Strong, attractive interactions (e.g., hydrogen bonds) appear at large negative values of sign(λ₂)ρ. mdpi.com

Weak, van der Waals interactions are found near sign(λ₂)ρ ≈ 0. mdpi.com

Strong, repulsive interactions (e.g., steric clashes) occur at large positive values of sign(λ₂)ρ. mdpi.com

Reactivity and Reaction Mechanisms of 2 Dimethylamino Benzoxazole

Electrophilic and Nucleophilic Substitution Reactions of the Benzoxazole (B165842) Ring

The benzoxazole ring system's reactivity towards substitution is polarized. The heterocyclic part is electron-deficient, while the fused benzene (B151609) ring is more akin to a standard aromatic system. However, the presence of the 2-dimethylamino group, a powerful electron-donating group, enriches the entire ring system with electrons, making it particularly susceptible to electrophilic attack.

Electrophilic Substitution: The fused benzene ring of the benzoxazole system is the typical site for electrophilic aromatic substitution. The dimethylamino group strongly activates the molecule towards electrophiles. Reactions like the Vilsmeier-Haack formylation, a well-known electrophilic substitution, are expected to occur on the electron-rich benzene portion of the molecule. wikipedia.orgnumberanalytics.comorganic-chemistry.org The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that attacks the aromatic ring. wikipedia.orgyoutube.com For the reaction to proceed, the aromatic substrate must be electron-rich, a condition well-met by 2-(dimethylamino)benzoxazole. wikipedia.org

Nucleophilic Substitution: The electron-rich nature of the 2-(dimethylamino)benzoxazole ring system generally makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require an electron-deficient aromatic ring, often enhanced by the presence of strong electron-withdrawing groups.

However, intramolecular nucleophilic substitution is a key feature in the synthesis of related aminobenzoxazole derivatives. The Smiles rearrangement, a well-documented intramolecular SNAr reaction, is used to synthesize N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol precursors. acs.org In this process, a nucleophilic nitrogen attacks the benzoxazole ring carbon, leading to the formation of a new C–N bond and rearrangement. acs.org This highlights the potential for nucleophilic attack at the 2-position of the benzoxazole ring if a suitable leaving group is present and the nucleophile is appropriately tethered. acs.org

Reactions Involving the Dimethylamino Group

The exocyclic dimethylamino group is a key functional handle and its reactivity is not limited to influencing the aromatic system. Under certain conditions, the dimethylamino group itself can participate directly in reactions.

In related dimethylamino-substituted oxazoles, the Vilsmeier-Haack reaction can proceed with the participation of the dimethylamino group, leading to heterocyclization. While formylation of the aromatic ring is a common outcome, this alternative pathway demonstrates the reactivity of the exocyclic amino group.

Furthermore, the synthesis of 2-substituted benzoxazoles from tertiary amides (like N,N-dimethylamides) and 2-aminophenols involves the activation of the amide by reagents such as triflic anhydride (B1165640) (Tf₂O). nih.govmdpi.com This process forms a highly reactive amidinium salt intermediate, which is then attacked by the nucleophilic 2-aminophenol (B121084). nih.govmdpi.com This reaction, while a synthetic route to the ring system, underscores the chemical transformations that the dimethylamino moiety (as part of a precursor amide) can undergo.

Trapping Reactions with External Electrophiles (e.g., Aldehydes)

The synthesis of 2-substituted benzoxazoles frequently involves the condensation of 2-aminophenol with various electrophiles, most commonly aldehydes. mdpi.comnih.govnih.gov This reaction involves the nucleophilic attack of the amino group of 2-aminophenol on the aldehyde's carbonyl carbon, followed by cyclization and dehydration to form the benzoxazole ring. nih.gov

While this is a formation reaction, the existing 2-(dimethylamino)benzoxazole molecule can also react with external electrophiles. The Vilsmeier-Haack reaction serves as a prime example of trapping an external electrophile.

Vilsmeier-Haack Reaction Mechanism:

Formation of the Electrophile: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com

Electrophilic Attack: The electron-rich benzoxazole ring, activated by the 2-dimethylamino group, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. organic-chemistry.org

Aromatization and Hydrolysis: This attack forms an intermediate which, after losing a proton to regain aromaticity, is hydrolyzed during workup to yield the formylated benzoxazole derivative. wikipedia.org

This reaction demonstrates the ability of the activated benzoxazole system to trap a potent external electrophile.

Complex Formation with Metal Ions

Benzoxazole and its derivatives are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. nih.govnih.gov The nitrogen atom at the 3-position of the oxazole (B20620) ring and the nitrogen of the exocyclic amino group are potential coordination sites. The formation of chelate rings involving both nitrogen atoms can lead to highly stable metal complexes.

Research on related compounds provides strong evidence for this reactivity:

Complexes of 2-aminobenzoxazole (B146116) with Fe(II) have been synthesized, forming complexes with a 1:2 metal-to-ligand ratio, formulated as [M(L)₂(Cl)₂].

Ligands based on 2-trifluoroacetonylbenzoxazole form stable six-membered rings with Zn(II) ions in a 2:1 ligand-to-metal ratio. nih.gov

The coordination of benzoxazole derivatives with metals like Cu(II), Ni(II), Co(II), and Cd(II) has been extensively studied, often resulting in enhanced biological activity compared to the free ligand. nih.govrsc.org

The general principle is that complexation enhances the lipophilic nature of the central metal ion, which can be a desirable trait in the development of therapeutic agents. nih.gov Given these precedents, 2-(dimethylamino)benzoxazole is expected to be an effective ligand, coordinating with transition metal ions through its nitrogen centers to form stable complexes.

Table of Representative Metal Complexes with Benzoxazole-Related Ligands

| Ligand | Metal Ion(s) | Observed Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| 2-Trifluoroacetonylbenzoxazole | Zn(II), Cu(II), Ni(II), Mg(II), Fe(III) | 1:2 | nih.gov |

| 2-Aminobenzoxazole | Fe(II) | 1:2 | |

| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co(II), Ni(II), Cu(II), Cd(II) | 1:1 (homoleptic), 1:1:1 (heteroleptic) | rsc.org |

Structure Activity Relationship Sar Studies of 2 Dimethylamino Benzoxazole Derivatives

Influence of Substituent Nature and Position on Molecular Properties and Reactivity

The electronic properties and reactivity of benzoxazole (B165842) derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. Studies on substituted 2-phenacylbenzoxazole difluoroboranes have shown that the presence of a 4-dimethylamino substituent results in the highest reactivity among all considered molecules. mdpi.com This increased reactivity is characterized by the lowest values of hardness and a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The order of decreasing reactivity based on different substituents is as follows: 4-NMe2 > 4-OMe > 4-Cl > 4-Me > 3-Cl > H > 3-Me > 3-OMe. mdpi.com This trend highlights the potent electron-donating effect of the dimethylamino group at the para-position, which enhances the molecule's ability to engage in chemical reactions. The introduction of electron-donating or electron-accepting substituents allows for the fine-tuning of the electronic properties of these compounds. mdpi.com

Table 1: Influence of Substituents on Molecular Properties of 2-Phenacylbenzoxazole Difluoroboranes

| Substituent | Position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) |

|---|---|---|---|---|---|

| 4-NMe₂ | para | -5.46 | -2.59 | 2.87 | 1.435 |

| 4-OMe | para | -5.99 | -2.69 | 3.30 | 1.650 |

| 4-Cl | para | -6.21 | -2.97 | 3.24 | 1.620 |

| 4-Me | para | -6.04 | -2.67 | 3.37 | 1.685 |

| 3-Cl | meta | -6.26 | -2.86 | 3.40 | 1.700 |

| H | - | -6.15 | -2.68 | 3.47 | 1.735 |

| 3-Me | meta | -6.10 | -2.63 | 3.47 | 1.735 |

| 3-OMe | meta | -6.07 | -2.57 | 3.50 | 1.750 |

This table is generated based on data presented in the study on substituted 2-phenacylbenzoxazole difluoroboranes. mdpi.com

Correlation between Structural Features and in vitro Biological Activity

The biological activity of benzoxazole derivatives is intricately linked to their structural features, particularly the substituents at the 2- and 5-positions of the benzoxazole core. nih.govmdpi.com A strong structure-activity relationship (SAR) has been consistently observed in various studies. nih.govmdpi.comresearchgate.net

For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating groups, such as a dimethylamino group, showed notable antifungal activity. nih.gov Specifically, among derivatives with a substituted phenyl group at the 2-position, those with electron-donating substituents were more frequently active against Pichia pastoris. nih.gov Conversely, the presence of certain structural elements, like a substituent with sulfur or two heteroatoms, can render the compound inactive. nih.gov

Research on the antiproliferative activity of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that compounds with a chlorine atom at the 5-position or a methoxy (B1213986) group at the 3-position of the phenyl ring, combined with an N,N-diethyl or morpholine (B109124) substituent at the 4-position, generally displayed higher activity. mdpi.com This underscores the importance of specific substitution patterns for enhancing biological effects.

Table 2: In Vitro Antibacterial Activity of Selected 2-Arylbenzoxazole Derivatives

| Compound | Substituent at Position 2 | Substituent at Position 5 | Target Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| 29 | 4-(N,N-diethylethoxy)phenyl | H | Enterococcus faecalis | Significant Activity |

| 47 | 4-(piperidinethoxy)phenyl | H | Pseudomonas aeruginosa | 0.25 |

| 47 | 4-(piperidinethoxy)phenyl | H | Enterococcus faecalis | 0.5 |

This table is generated based on data from the in vitro antibacterial evaluation of novel benzoxazole derivatives. mdpi.com

Furthermore, studies have indicated that replacing a benzothiazole (B30560) scaffold with a benzoxazole moiety can retain antiproliferative activity while potentially improving properties like solubility. nih.gov

Steric and Electronic Effects of the Dimethylamino Group

The dimethylamino group, being a strong electron-donating group, exerts significant electronic effects on the benzoxazole system. mdpi.com This electron-donating nature can increase the electron density of the aromatic system, influencing its reactivity and interaction with biological targets. mdpi.comnih.gov For example, in chalcone (B49325) derivatives, a strong electron-donating group like the 4-dimethylamino group on the B ring was found to result in the weakest inhibition of nitric oxide production, suggesting a decrease in anti-inflammatory potency. nih.gov This effect was attributed to the destabilization of a glutathione (B108866) adduct by weakening the C-S bond strength through electron delocalization. nih.gov

The introduction of the dimethylamino group has been shown to significantly enhance the fluorescence yields of certain BF2 complexes, sometimes by an order of magnitude compared to their unsubstituted counterparts. mdpi.com This highlights the profound impact of this group on the photophysical properties of the molecule, which is a direct consequence of its electronic influence.

Applications of 2 Dimethylamino Benzoxazole in Chemical Synthesis and Materials Science

Chiral Auxiliaries and Receptors

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While various heterocyclic compounds, such as oxazolidinones and their derivatives, are well-established as effective chiral auxiliaries in asymmetric synthesis, including aldol (B89426) and alkylation reactions, there is currently a lack of direct scientific literature demonstrating the specific use of 2-(dimethylamino)benzoxazole in this capacity. wikipedia.orgsigmaaldrich.com

Similarly, the development of chiral receptors for the enantioselective recognition of molecules is a significant area of research. Studies have explored compounds like indazole and isoxazole (B147169) derivatives as chiral receptors for biological targets. frontiersin.orgresearchgate.net However, specific research detailing the application of 2-(dimethylamino)benzoxazole as a chiral receptor is not prominently available in the current body of scientific literature.

Fluorescent Dyes and Probes

The benzoxazole (B165842) core, particularly when substituted with a dimethylamino group, is a key component in the design of fluorescent dyes and probes. These molecules are instrumental in various analytical and imaging applications due to their ability to absorb and emit light.

Derivatives of 2-(dimethylamino)benzoxazole have been synthesized and evaluated as imaging agents for amyloid plaques, which are associated with Alzheimer's disease. nih.gov For instance, a series of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles demonstrated low-nanomolar binding affinities for Aβ(1-40) peptide aggregates. nih.gov The inherent fluorescence of these compounds allows for the visualization of these biological structures.

Furthermore, styryl derivatives, such as 2-(p-N,N-dimethylaminostyryl)benzoxazole, are recognized for their photoinitiating capabilities in polymerization processes, a function tied to their light-absorbing properties. researchgate.net The electronic structure of the 2-(dimethylamino)benzoxazole moiety contributes to the desirable photophysical characteristics of these dyes.

Photochromic Materials

Photochromic materials are compounds that can undergo a reversible change in their chemical structure and, consequently, their color, upon exposure to light. This property is the basis for applications such as optical data storage and molecular switches.

Styrylbenzazoles, a class of compounds that includes derivatives of 2-(dimethylamino)benzoxazole, are known to exhibit photochromic behavior through the E-Z isomerization of their central alkene double bond when irradiated with light. diva-portal.org These molecules represent a promising, though not yet fully explored, class of photoswitches. diva-portal.org Research into a range of styrylbenzazole photoswitches has revealed interesting properties, including high thermal stability of their Z isomers and high quantum yields. diva-portal.org The photochemical properties, such as thermal stabilities, quantum yields, and absorption wavelengths, can be fine-tuned by modifying the benzazole heterocycle and the substitution pattern on the aryl ring. diva-portal.org

Ligands in Catalytic Reactions (e.g., C-C Coupling Reactions)

The benzoxazole scaffold is a valuable structural motif for the design of ligands used in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) bonds. These reactions are crucial in the synthesis of pharmaceuticals and complex organic molecules.

Specifically, derivatives such as 2-(2-hydroxyphenyl)benzoxazole (B213137) (HPBO) have been used to prepare palladium complexes that show good activity as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net In these complexes, the benzoxazole derivative acts as a ligand, coordinating to the metal center and facilitating the catalytic cycle. While not the exact compound, this demonstrates the utility of the 2-substituted benzoxazole framework in this important class of reactions. The development of new ligands is a continuous effort to improve the efficiency and scope of C-C coupling reactions. rsc.org

It is important to note that not all benzoxazole-related structures are effective in this context. For example, 2-aryl-1,3-benzoxaphospholes have been found to be "unwilling participants" in Suzuki-Miyaura couplings, highlighting the specific structural requirements for successful ligand design. researchgate.netnsf.gov

Precursors for Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of 2-substituted benzoxazoles make them attractive candidates for use in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds can serve as dopants or emitters in the emissive layer of an OLED device.

Benzoxazole derivatives are widely utilized in industry as photostable and highly efficient UV dyes and as dopants in OLEDs. nih.gov Research has shown that multifunctional 2-(2′-hydroxyphenyl)benzoxazoles can be synthesized for applications that include OLEDs. researchgate.net Furthermore, photosensitive poly(benzoxazole) precursors have been developed, which can be photolithographically patterned and then thermally converted into stable poly(benzoxazole) layers for use in microelectronics. researchgate.net The versatility of the benzoxazole core allows for the tuning of its electronic and optical properties to achieve desired performance characteristics in electronic devices.

Derivatization Reagents in Analytical Chemistry (e.g., for short-chain carboxylic acids)

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis by a particular method, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

While direct applications of 2-(dimethylamino)benzoxazole as a derivatization reagent are not widely documented, structurally related compounds have proven to be highly effective. Specifically, derivatives of 2,1,3-benzoxadiazole (also known as benzofurazan), which feature a dimethylamino group, have been synthesized as fluorogenic tagging reagents for carboxylic acids. bohrium.comnih.gov These reagents react with carboxylic acids to form highly fluorescent derivatives that can be detected with high sensitivity in HPLC with fluorescence detection or in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.govsigmaaldrich.com The presence of the dimethylamino group is often crucial for the favorable fragmentation patterns observed in MS/MS analysis, leading to enhanced detection. nih.gov The availability of functionalized derivatives like 2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid further suggests its utility as a building block in the synthesis of more complex analytical reagents. biosynth.comlab-chemicals.com

Biological Activity and Molecular Interactions of 2 Dimethylamino Benzoxazole and Analogues in Vitro Studies

Antimicrobial Activity (in vitro Evaluation)

Derivatives of benzoxazole (B165842) have demonstrated notable antimicrobial properties in various in vitro assays, showing activity against a range of pathogenic bacteria and fungi.

Antibacterial Effects (in vitro against Gram-positive and Gram-negative bacteria)

The in vitro antibacterial potential of 2-substituted benzoxazole derivatives has been evaluated against several bacterial strains. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria.